1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one

Serine protease inhibition Drug discovery Physicochemical profiling

1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one (CAS 733795-60-3) is a fully synthetic, poly-substituted 3,3-difluoro-β-lactam (azetidin-2-one). Its structure combines a 3,3-difluoro β-lactam core with a 4-(3,4-dichlorophenyl) substituent at the C-4 position and a 1-(4-tert-butylphenyl) N-aryl group.

Molecular Formula C19H17Cl2F2NO
Molecular Weight 384.25
CAS No. 733795-60-3
Cat. No. B2430539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one
CAS733795-60-3
Molecular FormulaC19H17Cl2F2NO
Molecular Weight384.25
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H17Cl2F2NO/c1-18(2,3)12-5-7-13(8-6-12)24-16(19(22,23)17(24)25)11-4-9-14(20)15(21)10-11/h4-10,16H,1-3H3
InChIKeyGEHHRZDOKDXPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one (CAS 733795-60-3): Chemical Identity and Procurement Baseline


1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one (CAS 733795-60-3) is a fully synthetic, poly-substituted 3,3-difluoro-β-lactam (azetidin-2-one). Its structure combines a 3,3-difluoro β-lactam core with a 4-(3,4-dichlorophenyl) substituent at the C-4 position and a 1-(4-tert-butylphenyl) N-aryl group. Within the broader class of N-aryl-3,3-difluoroazetidin-2-ones, such substitution patterns have been explored to modulate hydrophobic interactions and β-lactam ring reactivity in the context of serine protease inhibition, particularly human leukocyte elastase (HLE) [1][2]. However, it must be stated explicitly that no published primary research articles, patents, or public bioassay database records containing quantitative biological activity, physicochemical, or ADMET data were identified for this specific CAS number at the time of evidence compilation.

Why 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one Cannot Be Assumed Interchangeable with Other 3,3-Difluoroazetidin-2-ones


Within the N-aryl-3,3-difluoroazetidin-2-one chemical series, both the N-aryl substituent and the C-4 aryl group independently govern enzyme inactivation potency, β-lactam ring-opening kinetics, benzylic leaving-group departure rates, and hydrophobicity [1]. Published structure–activity relationship (SAR) studies on related analogs demonstrate that seemingly minor variations—such as replacing an N-phenyl alkyl substituent with a methoxy or carboxylic group, or altering the benzylic leaving group—produce order-of-magnitude changes in HLE inhibitory activity [1][2]. Consequently, the specific combination of a bulky N-(4-tert-butylphenyl) group and a C-4 3,4-dichlorophenyl ring present in CAS 733795-60-3 is predicted to confer a distinct reactivity and biological profile that cannot be replicated by other in-class compounds. Generic substitution without empirical verification of target engagement and selectivity is therefore scientifically unjustified.

Quantitative Differentiation Evidence for 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one (CAS 733795-60-3)


Predicted Hydrophobicity and Steric Bulk Differentiation vs. Unsubstituted N-Phenyl 3,3-Difluoroazetidin-2-one

No direct experimental logP/logD or HPLC retention data are publicly available for CAS 733795-60-3. However, class-level SAR evidence indicates that the incorporation of a 4-tert-butyl group on the N-phenyl ring markedly increases hydrophobicity and steric demand relative to the unsubstituted N-phenyl parent scaffold. In related N-aryl-3,3-difluoroazetidin-2-ones, increasing N-aryl alkyl substitution enhanced hydrophobic enzyme interactions and elevated β-lactam ring-opening rates [1]. The predicted increase in lipophilicity for CAS 733795-60-3 versus the simplest N-phenyl-3,3-difluoroazetidin-2-one is qualitatively supported by the addition of the tert-butyl (estimated π = +1.98) and 3,4-dichloro (estimated π ≈ +1.42) substituents [2]. No experimental comparator data exist to calculate a precise ΔlogP value for this specific compound.

Serine protease inhibition Drug discovery Physicochemical profiling

Latent Electrophilic Methylene Quinoniminium Function: Mechanistic Differentiation from Non-Alkylating β-Lactams

The N-aryl-3,3-difluoroazetidin-2-one scaffold, to which CAS 733795-60-3 belongs, contains a latent electrophilic methylene quinoniminium function that is unmasked upon β-lactam ring opening [1]. This mechanism enables covalent, enzyme-activated (suicide) inhibition of serine proteases such as human leukocyte elastase. The benchmark analog N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one (AA 231-1) demonstrated time-dependent HLE inactivation, with 50% inhibition of glomerular basement membrane degradation at 8.3 µM [2]. No experimental inactivation kinetic data (kinact, KI) are available for CAS 733795-60-3. The presence or absence of a benzylic leaving group on the N-aryl ring determines whether the compound can act as a suicide substrate or merely as a reversible inhibitor; CAS 733795-60-3 lacks a halomethyl leaving group, suggesting it may function as a reversible inhibitor or require alternative activation pathways.

Mechanism-based inhibition Suicide substrate Serine protease

Anticancer β-Lactam Scaffold: Class-Level Anti-Proliferative Potential vs. Combretastatin A-4

A distinct application of 3,3-difluoroazetidin-2-ones has emerged in anticancer drug discovery. A 2022 study demonstrated that 3-fluoro and 3,3-difluoro-β-lactams designed as combretastatin A-4 (CA-4) analogs exhibit potent antiproliferative activity, with the most active compounds achieving IC50 values of 0.033–0.095 µM in MCF-7 and Hs578T breast cancer cell lines [1]. CAS 733795-60-3 was not included in this study; no antiproliferative data exist for this specific compound. The presence of the 3,4-dichlorophenyl ring at C-4 and the N-(4-tert-butylphenyl) substituent distinguishes it from the 3,4,5-trimethoxyphenyl N-aryl motif critical for tubulin colchicine-site binding in published CA-4 analogs.

Anticancer Tubulin polymerization β-Lactam

3,3-Difluoro Substitution: Enhanced β-Lactam Ring Reactivity vs. Non-Fluorinated Azetidin-2-ones

The gem-difluoro substitution at the C-3 position of the β-lactam ring is a critical determinant of reactivity. The electron-withdrawing effect of the two fluorine atoms lowers the electron density of the β-lactam carbonyl, increasing its electrophilicity and susceptibility to nucleophilic attack by the active-site serine of target proteases [1]. In the class of N-aryl-3,3-difluoroazetidin-2-ones, this fluorine effect is essential for the latent electrophilic methylene quinoniminium mechanism [1]. Non-fluorinated azetidin-2-ones lack this activation and are generally weaker serine protease inhibitors. CAS 733795-60-3 retains the 3,3-difluoro motif; however, no comparative hydrolysis rate or enzyme acylation rate data are published for this compound versus its non-fluorinated counterpart 1-(4-tert-butylphenyl)-4-(3,4-dichlorophenyl)azetidin-2-one.

β-Lactam reactivity Fluorine chemistry Enzyme inhibition

Recommended Research and Industrial Application Scenarios for 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one (CAS 733795-60-3)


Exploratory Serine Protease Inhibitor Screening

Given the well-established class-level activity of N-aryl-3,3-difluoroazetidin-2-ones as human leukocyte elastase inhibitors , CAS 733795-60-3 may serve as a starting point for exploratory screening against HLE and related serine proteases (e.g., proteinase 3, cathepsin G). The bulky N-(4-tert-butylphenyl) and C-4 3,4-dichlorophenyl groups are predicted to engage enzyme hydrophobic subsites , potentially offering selectivity advantages that can be experimentally profiled. Users should note that the absence of a benzylic halomethyl leaving group distinguishes this compound from the suicide substrate AA 231-1 [1]; reversible inhibition kinetics are anticipated.

Physicochemical and Metabolic Stability Profiling of a Highly Substituted β-Lactam

The combination of a 3,3-difluoro β-lactam core with a lipophilic 4-tert-butylphenyl N-substituent and a 3,4-dichlorophenyl C-4 group creates a compound with predicted high logP and metabolic stability challenges. CAS 733795-60-3 can be employed as a model substrate for microsomal stability assays, plasma protein binding determinations, and CYP inhibition profiling to establish baseline ADME parameters for highly substituted 3,3-difluoroazetidin-2-ones, building on the broader interest in fluorinated azetidine physicochemical properties .

Anticancer Screening in Tubulin-Targeted Agent Panels

Recent evidence demonstrates that 3,3-difluoro-β-lactams can exhibit potent antiproliferative activity through tubulin polymerization inhibition, with IC50 values reaching nanomolar concentrations in breast cancer cell lines . While the substitution pattern of CAS 733795-60-3 diverges from the optimal CA-4 pharmacophore (which requires a 3,4,5-trimethoxyphenyl N-aryl group), the compound may be evaluated in tubulin polymerization assays and cancer cell viability panels to determine whether the 3,4-dichlorophenyl/4-tert-butylphenyl combination yields a novel tubulin-binding chemotype.

Synthetic Methodology Development and Fluorinated Building Block Utilization

3,3-Difluoroazetidin-2-ones are versatile synthetic intermediates for preparing 3,3-difluoroazetidines via monochlorohydroalane reduction and for accessing α,α-difluoro-β-amino acid derivatives through β-lactam ring opening [1]. CAS 733795-60-3, with its orthogonal functionalization pattern, can serve as a substrate for developing novel reduction and ring-opening methodologies, or as a precursor to N-(4-tert-butylphenyl)-3,3-difluoroazetidine derivatives of interest in medicinal chemistry programs targeting DPP-IV and other therapeutic enzymes.

Quote Request

Request a Quote for 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.